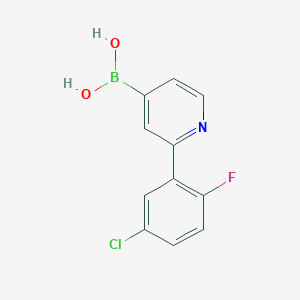

(2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid

CAS No.:

Cat. No.: VC15934279

Molecular Formula: C11H8BClFNO2

Molecular Weight: 251.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8BClFNO2 |

|---|---|

| Molecular Weight | 251.45 g/mol |

| IUPAC Name | [2-(5-chloro-2-fluorophenyl)pyridin-4-yl]boronic acid |

| Standard InChI | InChI=1S/C11H8BClFNO2/c13-8-1-2-10(14)9(6-8)11-5-7(12(16)17)3-4-15-11/h1-6,16-17H |

| Standard InChI Key | HAGDYBKCKZNLLX-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC(=NC=C1)C2=C(C=CC(=C2)Cl)F)(O)O |

Introduction

Chemical Identification and Structural Features

(2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid belongs to the class of heteroarylboronic acids, featuring a pyridine ring at position 4 substituted with a boronic acid group (-B(OH)₂) and a 5-chloro-2-fluorophenyl group at position 2. The compound’s molecular formula is C₁₁H₈BClFNO₂, with a molecular weight of 251.45 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | [2-(5-chloro-2-fluorophenyl)pyridin-4-yl]boronic acid |

| SMILES | B(C1=CC(=NC=C1)C2=C(C=CC(=C2)Cl)F)(O)O |

| InChIKey | HAGDYBKCKZNLLX-UHFFFAOYSA-N |

| PubChem CID | 66653035 |

The planar pyridine ring facilitates π-π stacking interactions, while the electron-withdrawing chloro and fluoro substituents enhance the electrophilicity of the boronic acid group, making it reactive in Suzuki-Miyaura couplings .

Synthesis and Manufacturing

While no explicit synthesis protocol for this compound is documented in peer-reviewed literature, its production likely follows established routes for analogous boronic acids. A plausible pathway involves:

-

Halogenation: Starting with a halogenated pyridine precursor, such as 4-bromopyridine.

-

Suzuki Coupling: Reacting with 5-chloro-2-fluorophenylboronic acid under palladium catalysis to install the aryl group .

-

Boronation: Introducing the boronic acid group via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst.

Critical reaction parameters include:

-

Solvent System: Dioxane/water mixtures (3:1 ratio) to balance solubility and reactivity .

-

Temperature: Reflux conditions (80–100°C) to achieve sufficient reaction rates .

Challenges in synthesis include regioselectivity control during boronation and purification of the polar boronic acid product. Industrial-scale manufacturing by suppliers like Parchem typically employs high-performance liquid chromatography (HPLC) for final purification .

Physicochemical Properties

The compound’s properties are inferred from structural analogs and computational predictions:

| Property | Value/Description |

|---|---|

| Solubility | Moderate in polar aprotic solvents (DMF, DMSO); low in water |

| Melting Point | Estimated 180–220°C (decomposes) |

| Stability | Sensitive to protic solvents; store anhydrous at -20°C |

| pKa (Boronic Acid) | ~8.5–9.2 (typical for arylboronic acids) |

The boronic acid group’s ability to form reversible covalent bonds with diols and other nucleophiles underpins its utility in chemical biology and sensor development.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This reaction enables carbon-carbon bond formation between the boronic acid and aryl halides, catalyzed by palladium complexes. For example:

Here, (2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid acts as the nucleophilic partner, coupling with electron-deficient aryl halides to form biaryl structures common in pharmaceuticals .

Medicinal Chemistry Applications

Boronic acids are increasingly used in drug discovery due to their:

-

Enzyme Inhibition: Reversible binding to catalytic serine residues (e.g., proteasome inhibitors like bortezomib).

-

Improved Pharmacokinetics: Enhanced solubility and membrane permeability compared to carboxylic acids.

While no direct biological data exists for this compound, its structural similarity to kinase inhibitors (e.g., SD-208, PubChem CID 10316032) suggests potential in targeting ATP-binding pockets .

| Hazard | Precaution |

|---|---|

| Irritant | Use gloves and eye protection |

| Moisture-Sensitive | Store under inert gas (N₂/Ar) |

| Combustible | Keep away from open flames |

Material Safety Data Sheets (MSDS) from suppliers like VulcanChem recommend handling in well-ventilated areas and avoiding prolonged skin contact .

Future Directions

Key research gaps include:

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral boronic acid derivatives.

-

Biological Profiling: Screening against cancer cell lines and protein kinases to identify lead compounds.

-

Stability Optimization: Formulating prodrugs or protected boronate esters to enhance shelf-life.

Advances in flow chemistry and machine learning-guided catalyst design could revolutionize the synthesis and application of this compound in the coming decade .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume